Enantioselective Hydrogenation: An iridium catalyst precursor, fac-exo-(R)-[IrH2{C6H4C*H(Me)N(CH2CH2PPh2)2}], facilitates the enantioselective hydrogenation of 2-methylquinoxaline to yield MeTHQ with enantiomeric excesses (ee) up to 90%. The reaction is typically conducted in methanol at 100 °C under 5 bar of hydrogen pressure. []
From L-erythro-5,6,7,8-tetrahydrobiopterin: The absolute configuration at C6 of natural 2-Amino-6-[(1'R,2'S)- 1',2'-dihydroxypropyl]-5,6,7,8-tetrahydropteridin-4(3H)-one (L-erythro-5,6,7,8-tetrahydrobiopterin) was determined using comparisons with the conformation and circular dichroism spectra of MeTHQ and 2-amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one. This research highlights the utility of MeTHQ as a reference compound in determining the absolute configuration of complex natural products. []
Molecular Structure Analysis
Kinetic Resolution: Acylation of racemic MeTHQ with (S)-naproxen acyl chloride results in kinetic resolution, preferentially forming the (S,S)-diastereomeric amide with a diastereomeric excess (de) of 78-76%. Hydrolysis of this amide yields the (S)-enantiomer of MeTHQ. []
Precursor for Phosphoramidite Ligands: MeTHQ, along with its structural analog 2-methylindoline, are used in the synthesis of novel phosphoramidite ligands. These ligands are derived from enantiopure BINOL and are utilized in iridium-catalyzed Friedel-Crafts alkylation reactions of indoles with allylic carbonates, producing chiral branched products with high regio- and enantioselectivities. Notably, these ligands demonstrate superior performance compared to Feringa ligands, particularly with ortho-substituted cinnamyl carbonates. [, ]
Mechanism of Action
While the provided abstracts don't explicitly describe a specific mechanism of action for MeTHQ itself, its use in the synthesis of phosphoramidite ligands sheds light on its potential role in influencing chemical reactions. In the context of iridium-catalyzed allylic alkylation reactions, MeTHQ-derived phosphoramidite ligands likely coordinate to the iridium center, creating a chiral environment that dictates the stereochemical outcome of the reaction. [, ]
Physical and Chemical Properties Analysis
Chirality: MeTHQ possesses a chiral center at the C2 position, resulting in the existence of two enantiomers: (R)-MeTHQ and (S)-MeTHQ. []
Conformation: In solution, the methyl group of MeTHQ adopts a predominantly quasi-equatorial conformation. [] This conformational preference is determined by the steric interactions between the methyl group and the neighboring hydrogen atoms on the tetrahydroquinoxaline ring.
Applications
Asymmetric Catalysis: MeTHQ-derived phosphoramidite ligands, when complexed with iridium, catalyze the asymmetric Friedel-Crafts alkylation of indoles with allylic carbonates. This reaction provides a powerful tool for synthesizing enantioenriched indole derivatives, which are important building blocks for pharmaceuticals and natural products. [, ]
Stereochemical Studies: Due to its chirality, MeTHQ serves as a model compound for investigating stereochemical aspects of organic reactions. For example, it is used in kinetic resolution studies to understand the factors governing the selective formation of one enantiomer over the other. []
Determining Absolute Configuration: The well-defined stereochemistry and spectral properties of MeTHQ make it a valuable reference compound for determining the absolute configuration of other chiral molecules. This is exemplified by its use in determining the configuration of L-erythro-5,6,7,8-tetrahydrobiopterin. []
Related Compounds
(-)-(2S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline
Compound Description: (-)-(2S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline is the (S)-enantiomer of 2-Methyl-1,2,3,4-tetrahydroquinoxaline. It has been synthesized and utilized in studies determining the absolute configuration of natural products. [, ]
Relevance: This compound is the (S)-enantiomer of the target compound, 2-Methyl-1,2,3,4-tetrahydroquinoxaline. They share the same core structure, differing only in the absolute configuration at the chiral center (C2). [, ]
Compound Description: L-erythro-5,6,7,8-tetrahydrobiopterin, commonly known as tetrahydrobiopterin, is a naturally occurring cofactor for various enzymes. Its absolute configuration at C6 was determined using the conformational and spectral similarities with (-)-(2S)-2-methyl-1,2,3,4-tetrahydroquinoxaline. []
Relevance: Although structurally different from 2-Methyl-1,2,3,4-tetrahydroquinoxaline at first glance, the tetrahydropyrazine ring in tetrahydrobiopterin exhibits a similar conformation to the tetrahydroquinoxaline ring system. This similarity, along with comparable CD spectra, was crucial in determining the absolute configuration of tetrahydrobiopterin. []
Compound Description: This compound served as a model compound in the study determining the absolute configuration of tetrahydrobiopterin. Its conformational and spectral properties were compared to both (-)-(2S)-2-methyl-1,2,3,4-tetrahydroquinoxaline and tetrahydrobiopterin. []
Relevance: This compound possesses a tetrahydropyrazine ring similar to that in tetrahydrobiopterin. This ring system shares conformational similarities with the tetrahydroquinoxaline ring system found in 2-Methyl-1,2,3,4-tetrahydroquinoxaline, despite differences in substituents. []
Compound Description: This compound is a 1,4-di-p-tosyl derivative of a 2-aryl-substituted 1,2,3,4-tetrahydroquinoxaline. Its crystal structure revealed a half-chair conformation of the tetrahydroquinoxaline ring and provided insights into its supramolecular packing. [, ]
Relevance: This compound highlights the structural diversity achievable through modifications at the nitrogen atoms (N1 and N4) and the C2 position of the 2-Methyl-1,2,3,4-tetrahydroquinoxaline scaffold. It exemplifies the potential for introducing various substituents and functional groups to the core structure. [, ]
Compound Description: This compound, similar to the previous example, is another 1,4-di-p-tosyl derivative of a 2-aryl-substituted 1,2,3,4-tetrahydroquinoxaline. This derivative features a benzoate ester substituent at the C2 position. Its crystal structure, alongside the previous compound, showcases the impact of substituents on the molecular packing and potential for forming supramolecular frameworks. [, ]
Relevance: This compound further emphasizes the structural diversity achievable by modifying the 2-Methyl-1,2,3,4-tetrahydroquinoxaline scaffold. The presence of both tosyl and benzoate groups highlights the potential for introducing a range of functional groups, influencing the compound's properties and applications. [, ]
2-Methyl-1,2,3,4-tetrahydroisoquinoline
Compound Description: This compound is a close structural analog of 2-Methyl-1,2,3,4-tetrahydroquinoxaline, differing only in the position of the nitrogen atom within the fused ring system. Instead of a quinoxaline core, it features an isoquinoline core. The compound has been studied for its potential protective effects against dopamine neurodegeneration. []
Relevance: The close structural similarity between 2-Methyl-1,2,3,4-tetrahydroisoquinoline and the target compound highlights the importance of the relative position of heteroatoms within the ring system. The difference in nitrogen placement leads to distinct chemical properties and potential biological activities. []
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)
Compound Description: 1MeTIQ is another close analog of 2-Methyl-1,2,3,4-tetrahydroquinoxaline, structurally similar to 2-Methyl-1,2,3,4-tetrahydroisoquinoline but with a methyl substituent on the nitrogen atom. 1MeTIQ has shown potential as a neuroprotective agent in Parkinson's disease models, and its metabolism and brain penetration have been studied. [, ]
Relevance: 1MeTIQ underscores the significance of subtle structural changes in influencing biological activity. Despite its close resemblance to 2-Methyl-1,2,3,4-tetrahydroquinoxaline, 1MeTIQ exhibits distinct pharmacological profiles and potential therapeutic applications, highlighting the impact of even minor modifications on the overall molecular properties. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
11-Deoxyprednisone Acetate is an intermediate in the synthesis of 11-Deoxy Prednisolone. 11-Deoxy Prednisolone (Prednisolone EP Impurity J) is a Prednisolone derivative as a corticosteroid. 21-Acetyloxy-17-hydroxypregna-1,4-diene-3,20-dione is a corticosteroid hormone.